(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

Catalog No.
S630368
CAS No.
188590-62-7
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

CAS Number

188590-62-7

Product Name

(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

IUPAC Name

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+

InChI Key

HIOMEXREAUSUBP-FNORWQNLSA-N

SMILES

Array

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

4,5-epoxy-2-decenal

Canonical SMILES

CCCCCC1C(O1)C=CC=O

Isomeric SMILES

CCCCCC1C(O1)/C=C/C=O

The exact mass of the compound trans-4,5-epoxy-2(E)-Decenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal, commonly known as trans-4,5-epoxy-(E)-2-decenal (CAS: 188590-62-7), is an oxygenated α,β-unsaturated aldehyde characterized by an epoxide ring conjugated with an enal system [1]. Recognized as a primary secondary product of lipid peroxidation, it is highly valued in flavor chemistry, biomarker research, and toxicology [2]. For procurement, its extreme olfactory potency—imparting a characteristic metallic, blood-like note at parts-per-trillion levels—and its specific reactivity profile in Maillard-type and DNA-adduct-forming pathways make it a critical analytical standard and specialized intermediate[3].

Substituting (2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal with related lipid oxidation products like (E,E)-2,4-decadienal, 4-hydroxy-2-nonenal (4-HNE), or 2,3-epoxyalkanals compromises both sensory and chemical fidelity [1]. Analogs such as 2,4-decadienal lack the reactive epoxide ring necessary for the direct, unoxidized formation of etheno-DNA adducts, fundamentally altering toxicological assay outcomes [2]. Furthermore, in flavor formulation and olfactometry, shifting the epoxide position (e.g., to trans-2,3-epoxydecanal) increases the odor threshold by several orders of magnitude and shifts the sensory profile from intensely metallic to soapy or citrus-like, rendering such substitutes useless for accurate blood-odor or warmed-over flavor replication [1].

Extreme Olfactory Potency vs. 2,3-Epoxy Isomers

In gas chromatography-olfactometry evaluations, trans-4,5-epoxy-(E)-2-decenal exhibits an exceptionally low odor threshold of 0.6–2.5 pg/L in air, imparting an intense metallic note[1]. In direct contrast, its positional isomer trans-2,3-epoxydecanal has a threshold of 3–15 ng/L in air and presents a soapy/citrus odor[1]. This represents an approximately 10,000-fold difference in sensory potency.

Evidence DimensionOdor threshold in air
Target Compound Data0.6–2.5 pg/L (metallic odor)
Comparator Or Baselinetrans-2,3-epoxydecanal (3–15 ng/L, soapy/citrus odor)
Quantified Difference~10,000-fold lower threshold for the 4,5-epoxy isomer
ConditionsGas chromatography-olfactometry (GC-O) in air

Ensures accurate replication of metallic/blood-like notes in flavor formulations and behavioral assays at ultra-trace concentrations.

Direct Reactivity in Etheno-DNA Adduct Formation vs. 2,4-Decadienal

As a primary lipid peroxidation product, trans-4,5-epoxy-2(E)-decenal reacts directly with 2'-deoxyadenosine to form 1,N6-etheno-2'-deoxyadenosine [1]. Crucially, unlike (E,E)-2,4-decadienal or 4-hydroxy-2-nonenal (4-HNE), which require an additional secondary oxidation step to initiate the formation of unsubstituted etheno adducts, the 4,5-epoxy-2-decenal operates as a direct precursor under standard physiological incubation conditions [1].

Evidence DimensionRequirement for secondary oxidation to form etheno-DNA adducts
Target Compound DataDirect formation (no additional oxidation required)
Comparator Or Baseline(E,E)-2,4-decadienal and 4-HNE (require secondary oxidation step)
Quantified DifferenceEliminates the need for secondary oxidative catalysts in adduct assays
ConditionsIn vitro incubation with 2'-deoxyadenosine

Provides a reliable, direct-acting standard for modeling lipid peroxidation-induced genotoxicity without confounding oxidative variables.

High-Yield Strecker Aldehyde Generation vs. Standard Aliphatic Amines

The epoxide functionality of 4,5-epoxy-2-decenal drives specific amine degradation pathways not seen with simple alkenals. When reacted with 2-phenylglycine methyl ester at 60 °C for 21 hours, it catalyzes the formation of the Strecker aldehyde (methyl 2-oxo-2-phenylacetate) with a 48.9% yield[1]. In contrast, simple primary aliphatic amines like octylamine yield only trace amounts of the corresponding Strecker aldehyde under identical conditions [1].

Evidence DimensionStrecker aldehyde reaction yield
Target Compound Data48.9% yield (with 2-phenylglycine methyl ester)
Comparator Or BaselineTrace yield (with octylamine)
Quantified DifferenceHighly selective degradation efficiency based on amine structure
ConditionsModel system incubation at 60 °C for 21 hours

Critical for researchers formulating specific Maillard reaction models or studying flavor degradation pathways in thermally processed foods.

Ultra-Trace Quantification Capability via NCI-GC-MS

For robust quantification in complex matrices, trans-4,5-epoxy-(E)-2-decenal can be analyzed using negative chemical ionization (NCI) with ammonia as a reagent gas [1]. When paired with its deuterated analog ([4,5-2H2]-trans-4,5-epoxy-(E)-2-decenal) in an isotope dilution assay, the detection limit reaches approximately 1 pg on-column, providing vastly superior sensitivity compared to standard positive electron ionization (EI) methods used for generic aliphatic aldehydes [1].

Evidence DimensionInstrumental detection limit
Target Compound Data~1 pg (NCI-GC-MS with ammonia)
Comparator Or BaselineStandard EI-MS methods (typically low ng range for aliphatic aldehydes)
Quantified Difference1000-fold improvement in detection limit using target-specific NCI methods
ConditionsGas chromatography-mass spectrometry (GC-MS) using Negative Chemical Ionization

Enables precise biomarker tracking and flavor profiling in lipid-rich matrices where the target compound exists at parts-per-trillion levels.

Flavor and Fragrance Formulation

Used to impart authentic 'metallic,' 'blood-like,' or 'warmed-over' meat notes in savory food profiles, where its extreme potency (pg/L threshold) allows for ultra-low dosing compared to generic alkenals [1].

Lipid Peroxidation Biomarker Assays

Procured as a direct-acting analytical standard for in vitro genotoxicity studies, specifically for modeling the unoxidized formation of 1,N6-etheno-2'-deoxyadenosine adducts [2].

Maillard Reaction Modeling

Utilized in food chemistry research to study the specific degradation of amino acid derivatives into Strecker aldehydes, driven by its unique epoxyalkenal reactivity[3].

Predator-Prey Behavioral Studies

Applied as a highly specific olfactory stimulus in mammalian behavioral assays, replacing whole-blood matrices with a chemically defined, standardized chemoattractant/repellent [1].

Physical Description

Solid
Clear liquid; Floral, fruity aroma

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 Da

Monoisotopic Mass

168.115029749 Da

Heavy Atom Count

12

Density

0.943-0.949

UNII

B9K240ZU36

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134454-31-2

Wikipedia

Trans-4,5-Epoxy-(E)-2-decenal

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 02-18-2024

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